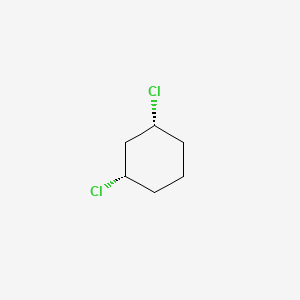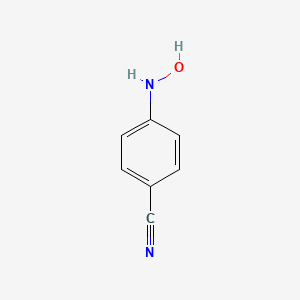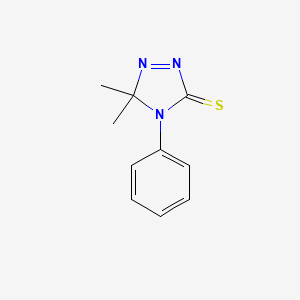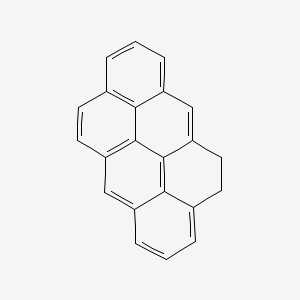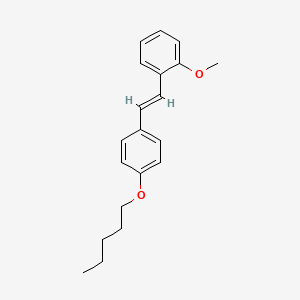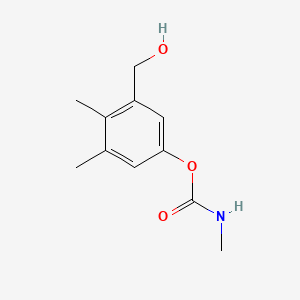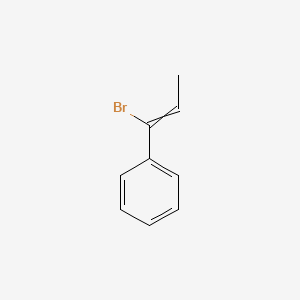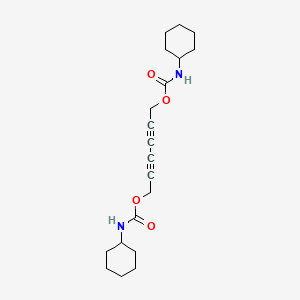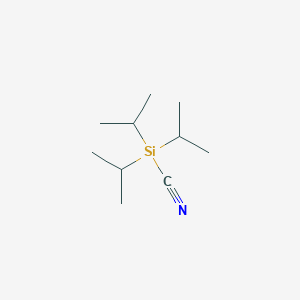
Silanecarbonitrile, tris(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanecarbonitrile, tris(1-methylethyl)-: is a chemical compound with the molecular formula C10H21NSi . It is characterized by the presence of a silicon atom bonded to a carbonitrile group and three isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silanecarbonitrile, tris(1-methylethyl)- typically involves the reaction of silicon tetrachloride with isopropylmagnesium chloride, followed by the introduction of a cyanide source. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of Silanecarbonitrile, tris(1-methylethyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Silanecarbonitrile, tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted silanecarbonitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silanecarbonitrile, tris(1-methylethyl)- is used as a precursor in the synthesis of organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility.
Industry: In the industrial sector, this compound is used in the production of specialty coatings and adhesives, where its unique properties improve the performance of the final products.
Wirkmechanismus
The mechanism by which Silanecarbonitrile, tris(1-methylethyl)- exerts its effects involves the interaction of the silicon atom with various molecular targets. The carbonitrile group can participate in nucleophilic addition reactions, while the isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilanecarbonitrile: Similar structure but with methyl groups instead of isopropyl groups.
Triethylsilanecarbonitrile: Contains ethyl groups instead of isopropyl groups.
Triphenylsilanecarbonitrile: Features phenyl groups in place of isopropyl groups.
Uniqueness: Silanecarbonitrile, tris(1-methylethyl)- is unique due to the presence of isopropyl groups, which provide a balance between steric hindrance and electronic effects. This balance makes it particularly useful in applications requiring precise control over reactivity and selectivity.
Eigenschaften
CAS-Nummer |
35856-38-3 |
|---|---|
Molekularformel |
C10H21NSi |
Molekulargewicht |
183.37 g/mol |
IUPAC-Name |
tri(propan-2-yl)silylformonitrile |
InChI |
InChI=1S/C10H21NSi/c1-8(2)12(7-11,9(3)4)10(5)6/h8-10H,1-6H3 |
InChI-Schlüssel |
QIEBDEBOPTYRKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#N)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)


![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)

